molecular formula C12H12N2O B11900760 N-(2-Methoxyphenyl)pyridin-3-amine

N-(2-Methoxyphenyl)pyridin-3-amine

Cat. No.: B11900760
M. Wt: 200.24 g/mol
InChI Key: DJZOPDXEAZIAOQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)pyridin-3-amine: is an organic compound that belongs to the class of phenylpyridines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)pyridin-3-amine typically involves the coupling of 2-methoxyaniline with 3-bromopyridine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Various substituted phenylpyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-Methoxyphenyl)pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a possible anticancer agent. Additionally, its anti-inflammatory properties are being studied for potential use in treating inflammatory diseases.

Industry: this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure makes it a valuable component in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators and providing anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    N-Phenylpyridin-3-amine: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-Methoxyphenylpyridine:

    N-(2-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine: Contains an imidazo ring, leading to different biological activities.

Uniqueness: N-(2-Methoxyphenyl)pyridin-3-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(2-methoxyphenyl)pyridin-3-amine

InChI

InChI=1S/C12H12N2O/c1-15-12-7-3-2-6-11(12)14-10-5-4-8-13-9-10/h2-9,14H,1H3

InChI Key

DJZOPDXEAZIAOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CN=CC=C2

Origin of Product

United States

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